LogP and Lipophilicity: Hydrophobic Character Compared to Key Analogs
The compound exhibits a calculated XLogP3-AA value of -0.3 [1], indicating a distinct lipophilic/hydrophilic balance compared to its primary amine analog, 2-amino-2-methyl-1-propanol (AMP), which has a more hydrophilic XLogP3-AA of -0.7 [2]. This difference of +0.4 log units suggests 2-Methyl-2-(methylamino)propan-1-ol will have a moderately higher partition coefficient in octanol/water systems, which can influence membrane permeability and extraction efficiency.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | 2-Amino-2-methyl-1-propanol (AMP, CAS 124-68-5): XLogP3-AA = -0.7 |
| Quantified Difference | +0.4 log units (less hydrophilic) |
| Conditions | In silico calculation via PubChem's XLogP3 3.0 algorithm [1][2] |
Why This Matters
This difference in LogP can be critical for optimizing bioavailability in drug candidates or for selecting appropriate extraction solvents in chemical synthesis.
- [1] PubChem. (2025). 2-Methyl-2-methylamino-1-propanol. PubChem Compound Summary for CID 422780. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Amino-2-methyl-1-propanol. PubChem Compound Summary for CID 11867. National Center for Biotechnology Information. View Source
